molecular formula C8H7F3N2O2 B1463381 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate CAS No. 1209532-72-8

2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

Cat. No.: B1463381
CAS No.: 1209532-72-8
M. Wt: 220.15 g/mol
InChI Key: QBKKWJBKQQNTFD-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions can involve covalent bonds, hydrogen bonds, or hydrophobic interactions, depending on the specific biomolecule involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biochemical properties and interactions. Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall biochemical function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments or tissues, depending on its biochemical properties and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKWJBKQQNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.